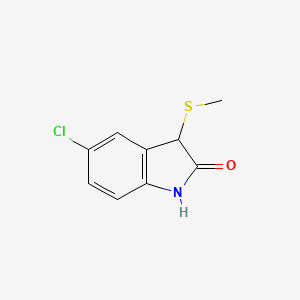

5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-13-8-6-4-5(10)2-3-7(6)11-9(8)12/h2-4,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWINSCIZJKYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C2=C(C=CC(=C2)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315992 | |

| Record name | 5-chloro-3-methylsulfanyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-53-4 | |

| Record name | NSC298359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-3-methylsulfanyl-1,3-dihydroindol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Indolin 2 One Scaffolds in Drug Discovery

The indolin-2-one core, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

Indolin-2-one derivatives have been successfully developed into clinically approved drugs and are present in numerous compounds undergoing clinical trials. A prime example is Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity. scirp.org In particular, substitutions at the C3, C5, and N1 positions have been extensively explored to modulate potency and selectivity.

The biological activities associated with the indolin-2-one scaffold are extensive and include:

Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govacs.orgingentaconnect.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Anti-inflammatory Effects: Certain substituted indolin-2-ones have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide.

Antimicrobial Activity: The indolin-2-one moiety has been incorporated into novel antimicrobial agents. tandfonline.com

The planarity and structural features of the indolin-2-one ring system allow it to fit into the ATP-binding pockets of various kinases, a common mechanism of action for this class of compounds. nih.govacs.org

Rationale for Investigating 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One As a Research Target

The specific substitution pattern of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one provides a compelling rationale for its investigation as a potential therapeutic agent. This rationale is built upon the established structure-activity relationships of related indolin-2-one derivatives.

The Role of the 5-Chloro Substituent:

Halogenation, particularly chlorination, at the C5 position of the indolin-2-one ring is a common strategy in medicinal chemistry to enhance biological activity. The presence of a chlorine atom can influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:

Increased Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially influencing binding interactions with target proteins.

Metabolic Stability: Introduction of a halogen can block sites of metabolism, leading to a longer half-life in the body.

Studies on other 5-chloro-indolin-2-one derivatives have demonstrated potent biological activities, including kinase inhibition and anticancer effects. For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative activity against various cancer cell lines. mdpi.com

The Potential Impact of the 3-Methylsulfanyl Group:

The introduction of a methylsulfanyl (-SCH3) group at the C3 position is a less common but potentially significant modification of the indolin-2-one scaffold. The sulfur atom and the methyl group can introduce several key features:

Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions, further contributing to binding affinity.

While direct studies on 3-methylsulfanyl-indolin-2-ones are limited, research on other heterocyclic compounds containing a methylsulfanyl group has shown this moiety to be important for various pharmacological activities, including analgesic and anti-inflammatory effects. nih.gov

Overview of Research Trajectories for 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One

Precursor Synthesis and Methodologies for 5-Chloro-Substituted Indolin-2-ones

The foundational step in the synthesis of the target compound is the preparation of 5-chloro-1,3-dihydroindol-2-one. This precursor provides the essential indolin-2-one core with the desired halogen substituent at the C-5 position of the benzene ring.

Modified Sandmeyer Reactions for Halogenation at C-5

The Sandmeyer reaction is a well-established method for the introduction of a halide onto an aromatic ring via the diazotization of a primary aromatic amine. wikipedia.org In the context of 5-chloroindolin-2-one synthesis, this typically involves the diazotization of 5-aminoindolin-2-one followed by a copper(I) chloride-mediated displacement of the diazonium group. lscollege.ac.in

The general sequence for a Sandmeyer reaction involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Halogenation: The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl) to facilitate the substitution of the diazonium group with the corresponding halide. wikipedia.org

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in The copper(I) catalyst facilitates the reduction of the diazonium ion to an aryl radical, with the concomitant loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex formed in the process, regenerating the copper(I) catalyst.

Table 1: Key Steps and Reagents in the Sandmeyer Reaction for 5-Chloroindolin-2-one Synthesis

| Step | Reagents and Conditions | Purpose |

| Diazotization of 5-aminoindolin-2-one | NaNO₂, HCl, H₂O, 0-5 °C | Formation of the corresponding diazonium salt. |

| Chloro-de-diazoniation | CuCl | Introduction of the chlorine atom at the C-5 position. |

Recent advancements in Sandmeyer-type reactions have explored various modifications to improve yields and reaction conditions, including the use of different copper catalysts and solvent systems. nih.gov

Alternative Chlorination Procedures

Beyond the Sandmeyer reaction, direct electrophilic chlorination of the indolin-2-one (oxindole) ring system offers an alternative route to the 5-chloro-substituted precursor.

One of the most common and effective reagents for this purpose is N-chlorosuccinimide (NCS). chemicalbook.com NCS is a versatile and easy-to-handle source of electrophilic chlorine. chemicalbook.com The reaction typically proceeds by treating indolin-2-one with NCS in a suitable solvent. The regioselectivity of the chlorination is influenced by the electronic properties of the indolin-2-one ring. The C-5 position is often favored for electrophilic substitution due to the directing effects of the amide group.

The reaction mechanism involves the electrophilic attack of the "Cl+" species generated from NCS onto the electron-rich aromatic ring of the indolin-2-one. The use of a Lewis acid or a protic acid can sometimes be employed to enhance the electrophilicity of the chlorinating agent and promote the reaction. organic-chemistry.org

Table 2: Common Reagents for Electrophilic Chlorination of Indolin-2-one

| Reagent | Description |

| N-Chlorosuccinimide (NCS) | A mild and selective chlorinating agent, often used in organic synthesis. chemicalbook.com |

| Chlorine Gas (Cl₂) | A more reactive and less selective chlorinating agent. |

| Sulfuryl Chloride (SO₂Cl₂) | Can be used for chlorination, sometimes in the presence of a radical initiator. |

| Hydrochloric Acid/Hydrogen Peroxide | A system that can generate electrophilic chlorine in situ. |

Introduction of the 3-Methylsulfanyl Moiety

Once the 5-chloroindolin-2-one precursor is obtained, the next critical step is the introduction of the methylsulfanyl (-SCH₃) group at the C-3 position. This can be achieved through several synthetic strategies.

Thiolation Reactions at the C-3 Position

The C-3 position of the indolin-2-one ring is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack after deprotonation or to reaction with electrophilic sulfur reagents.

One approach to introduce a sulfur functionality is through direct sulfenylation. This can be achieved by reacting the enolate of 5-chloroindolin-2-one (formed by treatment with a base) with an electrophilic sulfur reagent. Alternatively, direct C-H sulfenylation can be promoted by a suitable catalyst. researchgate.net

Another strategy involves the conversion of the C-3 carbonyl group of a precursor like 5-chloroisatin (B99725) to a thiocarbonyl group using reagents like Lawesson's reagent, followed by further transformations. However, a more direct approach is often preferred. This can involve the reaction with a sulfenylating agent.

Reactions Involving Methylation of Sulfhydryl Groups

A two-step approach is a common and versatile method for the synthesis of 3-methylsulfanylindolin-2-ones. This involves an initial thiolation step to introduce a sulfhydryl (-SH) group, followed by a methylation step.

Thiolation: The 5-chloroindolin-2-one can be first converted to a 3-thio derivative. This can be achieved by reacting a 3-halo-5-chloroindolin-2-one intermediate with a sulfur nucleophile like sodium hydrosulfide (NaSH).

Methylation: The resulting 3-thio-5-chloroindolin-2-one, which exists in equilibrium with its tautomeric thione form, can then be methylated on the sulfur atom. clockss.org Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base to deprotonate the thiol. clockss.org

Table 3: Two-Step Synthesis of the 3-Methylsulfanyl Moiety

| Step | Reaction | Reagents |

| 1 | Thiolation | Introduction of a sulfhydryl group at C-3. |

| 2 | Methylation | S-methylation of the 3-thio intermediate. |

Stereoselective Synthesis Approaches for the C-3 Position

The C-3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis, particularly for applications where a specific enantiomer is required.

Asymmetric synthesis of 3-substituted oxindoles is a field of active research. nih.gov Several strategies have been developed for the enantioselective functionalization of the C-3 position. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

For the synthesis of chiral 3-(organothio)oxindoles, organocatalysis has emerged as a powerful tool. rsc.org Chiral catalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, can be used to promote the enantioselective addition of sulfur nucleophiles to 3-substituted oxindole (B195798) precursors.

While specific examples for the asymmetric synthesis of this compound are not extensively documented in the provided search results, the general principles of asymmetric catalysis applied to the oxindole scaffold can be inferred to be applicable. This could involve the enantioselective reaction of a prochiral 5-chloroindolin-2-one derivative with an electrophilic methylsulfanylating reagent in the presence of a chiral catalyst, or the kinetic resolution of a racemic mixture of the final product.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach would involve the synthesis of a 5-chlorooxindole precursor followed by the introduction of the methylsulfanyl group at the 3-position.

A plausible convergent synthetic route commences with the preparation of 5-chlorooxindole. This can be achieved through various established methods, such as the cyclization of N-(4-chlorophenyl)-2-chloroacetamide. Once 5-chlorooxindole is obtained, the introduction of the methylsulfanyl group at the C-3 position is the key step. This can be accomplished by reacting 5-chlorooxindole with a suitable sulfur electrophile, such as methylsulfenyl chloride (CH₃SCl) or by a two-step process involving initial halogenation at the 3-position followed by nucleophilic substitution with a methylthiolate salt.

Alternatively, a divergent strategy could begin with a common intermediate that can be diversified to produce a range of 3-substituted oxindoles. For instance, a 3-unsubstituted 5-chlorooxindole could be a branching point. Reaction with different electrophiles would lead to a library of compounds, with the synthesis of this compound being one specific pathway.

A potential synthetic pathway is outlined below:

Scheme 1: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Chloroaniline, Chloroacetyl chloride | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane) | 2-Chloro-N-(4-chlorophenyl)acetamide |

| 2 | 2-Chloro-N-(4-chlorophenyl)acetamide | Lewis acid (e.g., AlCl₃), heating | 5-Chloro-1,3-dihydroindol-2-one |

| 3 | 5-Chloro-1,3-dihydroindol-2-one | Base (e.g., NaH), then CH₃SCl or similar sulfur electrophile | This compound |

Optimization of Reaction Conditions and Yields for Analogous Structures

While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 3-substituted oxindoles. The optimization of reaction conditions is crucial for maximizing yield and purity.

For the introduction of a thioether at the 3-position of an oxindole, the choice of base, solvent, and temperature plays a significant role. In reactions involving the generation of an enolate from the oxindole, strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure complete deprotonation and minimize side reactions.

The nature of the sulfur electrophile is also a key parameter. While methylsulfenyl chloride is a direct reagent, its stability can be a concern. Alternative two-step procedures, such as initial bromination at the 3-position with N-bromosuccinimide (NBS) followed by nucleophilic substitution with sodium thiomethoxide (NaSMe), can offer a more controlled and higher-yielding route.

The following table summarizes typical reaction parameters that would be considered for optimization based on analogous transformations:

| Parameter | Variation | Expected Outcome |

| Base | NaH, LDA, K₂CO₃ | Stronger bases favor complete enolate formation, potentially increasing yield. Weaker bases may require harsher conditions. |

| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally preferred to solvate the enolate and electrophile. |

| Temperature | -78 °C to room temperature | Low temperatures are often crucial for controlling reactivity and preventing side reactions. |

| Sulfur Source | CH₃SCl, Dimethyl disulfide (with a reducing agent), NBS then NaSMe | The choice depends on availability, stability, and reactivity. The two-step route may offer better control. |

Potential for Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways for derivatives of this compound is an active area of research, driven by the quest for more efficient and versatile methods. Modern synthetic methodologies offer promising avenues for the construction and functionalization of the oxindole core.

One potential novel approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, a 3-halo-5-chlorooxindole could be coupled with a methylthiolating agent in the presence of a suitable palladium or copper catalyst. This would provide a direct and potentially more functional-group-tolerant method for the introduction of the methylsulfanyl group.

Another innovative strategy could be the application of C-H activation/functionalization. A direct C-H sulfenylation at the 3-position of 5-chlorooxindole, using a suitable catalyst and a sulfur source, would represent a highly atom-economical and elegant synthetic route.

Furthermore, the synthesized this compound can serve as a versatile intermediate for the creation of a diverse range of derivatives. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can then participate in various chemical transformations, including Pummerer-type rearrangements and acting as leaving groups in nucleophilic substitution reactions. The oxindole nitrogen can be alkylated or acylated to introduce further diversity.

Influence of the 5-Chloro Substituent on Biological Activities

The presence and nature of substituents on the aromatic ring of the indolin-2-one core are critical determinants of biological activity. The 5-position, in particular, has been a focal point for SAR studies. The 5-chloro substituent is a common feature in many potent kinase inhibitors. nih.govresearchgate.netmdpi.com

Halogen substitution at the C-5 position generally influences the compound's potency. In a series of 3-substituted-indolin-2-ones designed as antitumor agents, replacing a fluoro group at the C-5 position with a chloro group (as in compound 14i compared to 14h ) led to a significant increase in potency against the A549 non-small cell lung cancer cell line, with the IC50 value improving from 1.87 μM to 0.32 μM. nih.gov Conversely, when the 5-chloro group was replaced by bromo, hydrogen, or methyl groups, the antitumor potency decreased substantially. nih.gov This highlights the favorable contribution of the chlorine atom at this position.

The electronic properties of the substituent at C-5 play a crucial role. Chlorine is an electron-withdrawing group via induction but can also donate electrons through resonance. libretexts.orglibretexts.orglumenlearning.com This dual effect modulates the electron density of the aromatic ring, potentially enhancing binding interactions with target proteins. Studies on other heterocyclic systems have also shown that chloro derivatives can exhibit stronger inhibitory abilities compared to other analogs. nih.gov For instance, in a series of 5-chloro-indole-2-carboxylate derivatives, the 5-chloro moiety was integral to their potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com

The table below summarizes the effect of C-5 substitution on the antiproliferative activity of a series of indolin-2-one derivatives. nih.gov

| Compound | C-5 Substituent | A549 IC50 (μM) |

| 14h | F | 1.87 |

| 14i | Cl | 0.32 |

| 14j | Br | >100 |

| 14k | H | >100 |

| 14l | CH₃ | >100 |

Role of the 3-Methylsulfanyl Group in Modulating Biological Effects

The substituent at the C-3 position of the indolin-2-one ring is a key determinant of both potency and selectivity toward biological targets, particularly protein kinases. nih.govacs.org The 3-methylsulfanyl group (-SCH₃) introduces a small, lipophilic thioether linkage. While direct SAR studies on the 3-methylsulfanyl group itself are limited in the provided context, the importance of a sulfur linkage at this position can be inferred from studies of related arylthioindoles and alkylsulfanyl derivatives.

In arylthioindoles, a 3-arylthio moiety has been shown to be crucial for activity as potent inhibitors of tubulin polymerization. researchgate.net The sulfur atom acts as a linker, positioning the aryl group in a specific orientation within the binding site. The nature of the group attached to the sulfur is critical. For instance, arylthioindoles with a 3-(3,4,5-trimethoxyphenyl)thio moiety were found to be potent tubulin polymerization inhibitors and also inhibited cancer cell growth at nanomolar concentrations. researchgate.net

Modifications to the Indolin-2-one Nitrogen (N-1) and Their Impact on Activity

The nitrogen atom at the N-1 position of the indolin-2-one ring is another critical site for structural modification. This position often features a hydrogen atom capable of acting as a hydrogen bond donor, which can be crucial for anchoring the molecule in the ATP-binding pocket of kinases. However, substitution at this position can also lead to enhanced activity or altered selectivity.

Studies involving the synthesis of N-substituted isatin (B1672199) (indoline-2,3-dione) derivatives have demonstrated the feasibility and importance of modifying this position. For example, the synthesis of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione introduces an alkyne functionality at the N-1 position, providing a handle for further chemical modifications, such as click chemistry, to generate more complex derivatives. researchgate.net

SAR Studies on the C-3 Position: Analogues with Varied Alkylthio Groups

While information specifically on this compound is scarce, SAR studies on related compounds with varied alkylthio groups at the C-3 position provide valuable insights. The length and nature of the alkyl chain attached to the sulfur atom can significantly impact biological potency.

In a study of 3-alkylsulfanyl-1,2,4-triazole derivatives designed as anticancer agents, variations in the alkylthio group led to significant differences in antiproliferative activities. nih.gov This class of compounds, while not indolin-2-ones, highlights the general importance of the alkylthio chain in modulating biological effects. For instance, specific analogues within this series showed more potent activity against certain cancer cell lines than the reference compound, Combretastatin A-4. nih.gov The most promising compounds from this study were identified as lead compounds for further development. nih.gov

This suggests that a systematic exploration of different alkylthio groups (e.g., ethylthio, propylthio, etc.) at the C-3 position of 5-chloro-1,3-dihydroindol-2-one could lead to the discovery of analogues with improved activity. The optimal alkyl chain length would likely depend on the specific topology and nature of the binding pocket of the biological target.

Exploration of Additional Substituents on the Aromatic Ring for Enhanced Activity

Beyond the 5-chloro substituent, the introduction of other groups on the aromatic ring of the indolin-2-one scaffold can further modulate biological activity. The position, number, and electronic nature of these additional substituents can fine-tune the molecule's properties.

In the development of c-Src inhibitors, various functionalized indolinones were synthesized with different substituents on the aromatic ring. nih.gov For example, a 6-chloroindolin-2-one scaffold was used to explore the effects of different groups at the C-3 position. While this involves a different chloro-position, it underscores the strategy of exploring the entire aromatic ring for optimization.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of this compound and its analogues is crucial for their biological activity, as it dictates how the molecule fits into the binding site of its target protein. Computational methods, such as molecular docking, are frequently used to predict the binding modes of indolin-2-one derivatives and rationalize their SAR. nih.gov

In a study of a 5-chloro-3-(hydrazono)indolin-2-one derivative, molecular docking revealed that the ligand preferentially binds within the ACE2 receptor-binding site. nih.gov The conformation of the molecule, including the planarity of the indolin-2-one ring and the orientation of the C-3 substituent, is critical for establishing these favorable interactions. The study also noted the existence of keto-enol tautomerism in solution, which could influence the molecule's binding properties. nih.gov X-ray crystallography of related compounds, such as 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione, has confirmed the planarity of the indoline (B122111) ring system, which is an important structural feature for many kinase inhibitors. researchgate.net

Molecular and Cellular Mechanisms of Action of 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One and Its Analogues

Enzyme Inhibition Studies

The primary mechanism of action investigated for 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one and its analogues revolves around the inhibition of various enzymes critical to cellular signaling and pathogen replication.

Derivatives of the 5-chloro-indole structure have demonstrated significant potential as inhibitors of mutant EGFR/BRAF pathways, which are frequently over-activated in various cancers. mdpi.com Kinases are enzymes that play a crucial role in complex cellular processes, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk

A series of 5-chloro-indole-2-carboxylate derivatives were developed and tested for their inhibitory effects on mutant EGFR and BRAF kinase pathways. mdpi.com The compounds were found to have significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. mdpi.com Specifically, certain analogues demonstrated potent inhibition of the EGFRT790M mutant and the BRAFV600E mutant. mdpi.com For instance, the m-piperidin-1-yl derivative showed an IC50 value of 68 nM against EGFR, which is 1.2-fold more potent than the reference compound erlotinib (B232) (IC50 = 80 nM). mdpi.com The same series of compounds also exhibited significant inhibitory activity against BRAFV600E, with IC50 values superior to erlotinib. mdpi.com

The broader class of 3-substituted indolin-2-ones, to which the subject compound belongs, has been shown to selectively inhibit various receptor tyrosine kinases (RTKs). acs.org By modifying the substituent at the C-3 position, researchers have achieved selective inhibition of RTKs such as the vascular endothelial growth factor (VEGF) receptor (Flk-1), the epidermal growth factor receptor (EGFR), Her-2, and the platelet-derived growth factor (PDGF) receptor. acs.orgresearchgate.netdrugbank.com

| Compound Analogue | Substituent (R) | IC50 (nM) |

|---|---|---|

| 3a | H | 43 |

| 3b | p-OCH3 | 38 |

| 3c | p-F | 41 |

| 3d | p-Cl | 35 |

| 3e | m-piperidin-1-yl | 39 |

| Erlotinib (Reference) | - | 60 |

| Vemurafenib (Reference) | - | 30 |

The oxindole (B195798) scaffold has been a subject of investigation for developing antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). researchgate.net A number of oxindole derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Some of these analogues demonstrated potent inhibitory activities against both wild-type HIV-1 and drug-resistant mutant strains. researchgate.net

However, it is noteworthy that not all antiviral oxindole derivatives function through the inhibition of reverse transcriptase. A 2022 study on a series of novel 3-oxindole-2-carboxylates found that their potent anti-HIV-1 activity was not due to the inhibition of reverse transcriptase or integrase. nih.govnih.gov Instead, their mechanism of action was the specific inhibition of Tat-mediated viral transcription on the HIV-1 LTR promoter. nih.govnih.gov This indicates that while the core oxindole structure is a promising scaffold for anti-HIV-1 agents, the precise mechanism can vary, and direct inhibition of reverse transcriptase is not the only pathway. nih.gov

Beyond the well-studied kinases like EGFR and BRAF, the versatile oxindole scaffold has been shown to inhibit a variety of other enzymes.

Glycogen Synthase Kinase 3-beta (GSK3β): This protein kinase is involved in numerous physiological processes, and its overexpression is linked to several diseases. mdpi.com Derivatives of 2-oxindole are known to be a valuable source of GSK3β inhibitors. nih.gov Enzymatic assays have identified novel GSK3β inhibitors within the 3-arylidene-2-oxindole series. nih.gov

AMP-activated protein kinase (AMPK): As a central metabolic regulator, AMPK is a target in cancer research. The multi-kinase inhibitor sunitinib, which is based on an oxindole structure, shows potent nanomolar inhibition of AMPK activity, making the oxindole ring an attractive lead for developing new AMPK inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): Some oxindole-based drugs have demonstrated strong inhibitory effects against CDKs, which are crucial for cell cycle regulation. mdpi.com For example, the compound FN1501, which features an oxindole core, is a multiple-kinase inhibitor with potent activity against CDK2 (IC50: 2.47 nM), CDK4 (IC50: 0.85 nM), and CDK6 (IC50: 1.96 nM). mdpi.com

Tubulin: A study of E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones revealed that the most active antitumor derivatives were not CDK1 inhibitors. nih.gov A COMPARE analysis suggested that their mechanism of action could be as tubulin binders. nih.gov

Receptor Binding and Modulation

The interaction of this compound and its analogues with protein receptors is a key aspect of their mechanism of action, extending to direct binding in active sites and potentially to allosteric modulation.

Studies on 5-chloro-indole analogues have provided insights into their binding modes within the ATP-binding pockets of kinases. Molecular docking studies of potent 5-chloro-indole derivatives against BRAFV600E and EGFRT790M have revealed specific interactions that contribute to their inhibitory activity. mdpi.com

In one study, the 5-chloro-indole moiety of a ligand was observed to insert deep inside a hydrophobic pocket of the EGFR active site, where the indolyl NH group donates a hydrogen bond to the amino acid Asp855. nih.gov Additional interactions, such as π-H and π-cation interactions with residues like Leu844 and Lys745, further stabilize the binding. nih.gov Similarly, when docked into the BRAFV600E active site, the 5-chloro-indole moiety of an inhibitor was found to stack between Trp531 and Phe583 residues, forming a pi-H interaction with Val471 and hydrophobic interactions with several other amino acids. mdpi.com These detailed interaction profiles provide a rationale for the observed potency and are crucial for the structure-based design of new inhibitors. acs.org

Allosteric modulators represent an emerging concept in drug discovery, where a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site. nih.gov This binding induces a conformational change that can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the binding and/or activity of the natural ligand. nih.gov

While direct studies on this compound as an allosteric modulator are not prevalent, compelling evidence comes from a closely related molecule. A study identified 5-chloroindole (B142107) as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. nih.gov 5-chloroindole was shown to potentiate the responses induced by 5-HT3 receptor agonists and partial agonists. nih.gov This finding is significant as it demonstrates that the chloro-indole scaffold, a key feature of the title compound, is capable of engaging in allosteric modulation, suggesting a potential alternative or additional mechanism of action for its more complex derivatives. nih.gov

Interference with Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecules that can disrupt or modulate these interactions are therefore of significant therapeutic interest. Analogues of this compound have been investigated for their ability to interfere with specific oncogenic PPIs.

The EWS-FLI1 fusion protein, a product of a chromosomal translocation, is the primary oncogenic driver in Ewing's sarcoma. This aberrant transcription factor relies on protein-protein interactions to regulate the expression of target genes that promote tumor growth. A notable analogue of this compound, known as YK-4-279, has been identified as a disruptor of the EWS-FLI1 protein complex. nih.gov YK-4-279 and its derivatives have been shown to functionally inhibit EWS-FLI1, leading to a dose-dependent decrease in the activity of its downstream targets, such as the NR0B1 promoter. nih.gov The inhibitory activity of these analogues is sensitive to substitutions on the phenyl ring, with electron-donating groups at the para-position being the most favorable for EWS-FLI1 inhibition. nih.gov

The table below summarizes the growth inhibitory effects of some YK-4-279 analogues on Ewing's sarcoma cells expressing EWS-FLI1.

| Compound | Substitution | Cell Line | GI50 (µM) |

| Analogue 1 | 4-OCH3 | TC32 | ~0.5 |

| Analogue 2 | 4-N(CH3)2 | TC32 | 0.26 ± 0.1 |

| Analogue 3 | 2-OCH3 | TC32 | > 10 |

| Analogue 4 | 3-OCH3 | TC32 | > 10 |

Data adapted from a study on small molecule disruptors of EWS-FLI1 interactions. nih.gov

The 1,3-dihydroindol-2-one scaffold is a versatile structure that has been explored for its potential to modulate various other protein-protein interactions beyond the disruption of EWS-FLI1. While direct evidence for this compound is not available, related indole (B1671886) derivatives have been investigated as inhibitors of other PPIs. For instance, certain indole-2-carboxamide derivatives have been identified as inhibitors of the Dishevelled (DVL1) protein, a key component of the WNT signaling pathway. nih.gov This suggests that the core oxindole structure can serve as a template for designing modulators of diverse protein interaction domains.

Cellular Pathway Perturbations

The antiproliferative effects of 1,3-dihydroindol-2-one derivatives are often a consequence of their ability to perturb critical cellular pathways, leading to the cessation of cell division and the induction of programmed cell death.

Several studies on substituted 1,3-dihydroindol-2-one analogues have demonstrated their capacity to induce cell cycle arrest, particularly at the G2/M transition. nih.govdoi.orgtandfonline.com This phase of the cell cycle is a critical checkpoint that ensures the fidelity of cell division. By arresting cells in the G2/M phase, these compounds prevent the proliferation of cancer cells. For example, a synthetic benz[f]indole-4,9-dione analog, which shares structural similarities with the oxindole core, was shown to induce G2/M arrest in human lung cancer cells. doi.org Similarly, novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have been reported to arrest the cell cycle by inhibiting cyclin-dependent kinase 2 (CDK2). tandfonline.com

A primary mechanism by which many anticancer agents, including analogues of this compound, exert their effects is through the induction of apoptosis. nih.govresearchgate.netnih.govnih.gov This programmed cell death is often mediated by the activation of a cascade of enzymes known as caspases. nih.gov

Research on various indole derivatives has shown that they can trigger apoptosis through multiple pathways:

Caspase Activation: A new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones demonstrated the ability to significantly increase the levels of caspase-3, a key executioner caspase. nih.gov

Mitochondrial Pathway: The induction of apoptosis is often linked to the mitochondrial pathway, which involves the release of cytochrome c and the regulation by the Bcl-2 family of proteins. Some indole-2-carboxamide derivatives have been shown to induce apoptosis by affecting apoptotic markers such as Cytochrome C, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). nih.gov

The pro-apoptotic activity of representative indole derivatives is highlighted in the table below.

| Compound Class | Apoptotic Mechanism | Key Proteins Modulated |

| Indole-2-carboxamides | Caspase Activation | Caspase-3, Caspase-8, Caspase-9 |

| Indole-2-carboxamides | Mitochondrial Pathway | Cytochrome C, Bax, Bcl-2, p53 |

| Pyrido[3,4-b]indol-1-ones | Caspase Activation | Caspase-3 |

This table is a compilation of findings from studies on various indole derivatives. nih.govnih.gov

Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death, depending on the cellular context. While the role of autophagy in the mechanism of action of 1,3-dihydroindol-2-one derivatives is an area of active investigation, specific data on the modulation of autophagy by this compound or its close analogues is not yet available in the reviewed literature.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

No specific studies detailing the direct effects of this compound on oxidative stress induction or the generation of reactive oxygen species (ROS) were identified in the reviewed scientific literature. While research on analogous compounds with a 5-chloro-indole core has been conducted, the specific impact of the 3-methylsulfanyl substitution on these cellular processes remains uncharacterized. For instance, an analogue, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been shown to cause a high level of ROS production in HCT116 cells. nih.gov However, this finding cannot be directly extrapolated to this compound due to structural differences.

Effects on Gene Expression and Signal Transduction Cascades

There is currently a lack of specific information in the scientific literature regarding the effects of this compound on gene expression and signal transduction cascades. Research into related compounds has indicated potential interactions with significant signaling pathways. For example, certain 5-chloro-indole derivatives have been investigated as inhibitors of the EGFR and BRAF signaling pathways, which are crucial in cell proliferation and survival. mdpi.com Another analogue has been identified as an inhibitor of the WNT/β-catenin signaling pathway by targeting Dishevelled 1 (DVL1). nih.gov The inhibition of this pathway can affect the transcription of target genes such as cyclin D1 and c-myc. nih.gov Nevertheless, without direct experimental evidence, the specific influence of this compound on these or other signaling pathways and its downstream effects on gene expression remain unknown.

Preclinical Pharmacological Evaluation and Biological Activity Profiling of 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One

Anti-inflammatory and Immunomodulatory Effects

No studies were identified that investigated the anti-inflammatory or immunomodulatory effects of 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one. Research on other indole (B1671886) derivatives has shown anti-inflammatory properties, but these findings cannot be extrapolated to the specific compound . nih.govresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

There is no available data from preclinical studies detailing the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, or IL-6.

In Vivo Anti-inflammatory Models (e.g., Edema Models in Rodents)

No in vivo studies using animal models, such as carrageenan-induced paw edema in rodents, have been published to assess the anti-inflammatory potential of this compound.

Antiglycation Activity Assessment

There are no published reports or data available concerning the evaluation of this compound for antiglycation activity.

Other Investigated Biological Activities (e.g., Anticonvulsant, Neuroprotective)

The scientific literature lacks any studies investigating the anticonvulsant or neuroprotective properties of this compound. While various other derivatives of heterocyclic ring systems like pyrrolidine-2,5-dione have been explored for such activities, no data is available for this specific compound. mdpi.comnih.gov Similarly, no research has been found regarding its potential neuroprotective effects. nih.gov

In Vivo Proof-of-Concept Studies in Relevant Disease Models (Non-Human)

Consistent with the lack of data in the areas mentioned above, there are no in vivo proof-of-concept studies for this compound in any relevant non-human disease models.

Computational Chemistry and Cheminformatics Approaches for 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For oxindole (B195798) derivatives, including 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects.

Descriptor Selection and Model Development

The initial and most critical step in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For oxindole derivatives, a variety of descriptors have been employed to build robust QSAR models.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. nih.gov In these methods, the steric and electrostatic fields surrounding the molecules are calculated and correlated with their biological activity. For a series of oxindole derivatives, CoMFA and CoMSIA studies have revealed that steric and electrostatic fields are major contributors to their inhibitory potency. nih.gov

The development of a QSAR model involves dividing a dataset of compounds with known activities into a training set and a test set. The training set is used to build the model, while the test set is used to validate its predictive power. Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are commonly used to generate the QSAR equation.

A study on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which share structural similarities with the oxindole core, demonstrated that their cyclooxygenase-2 (COX-2) inhibitory activity is correlated with descriptors such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Oxindole Derivatives

| Descriptor Type | Examples | Relevance |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Topological | Connectivity Indices, Wiener Index | Encodes the atomic connectivity and branching of the molecule. |

| Physicochemical | LogP, Polar Surface Area | Relates to the molecule's solubility, permeability, and overall drug-like properties. |

Validation and Predictive Power of QSAR Models

The reliability of a QSAR model is assessed through rigorous validation procedures. Internal validation is often performed using the leave-one-out cross-validation (q²) technique. A q² value greater than 0.5 is generally considered indicative of a robust model. External validation, using an independent test set, is crucial to evaluate the model's ability to predict the activity of new, untested compounds. The predictive ability is often measured by the predictive r² (pred_r²).

For a series of oxindole derivatives investigated as 5-hydroxytryptamine (5HT7) receptor inhibitors, a 3D-QSAR study yielded a CoMFA model with a cross-validated q² of 0.743 and a non-cross-validated r² of 0.985. nih.gov The predictive r² for the test set was 0.560, indicating a good predictive ability. nih.gov Similarly, the CoMSIA model showed a q² of 0.608 and an r² of 0.970, with a predictive r² of 0.619 for the test set. nih.gov These statistical parameters underscore the reliability of the developed models in predicting the 5HT7 antagonistic activity of new oxindole derivatives. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This method is invaluable for understanding the molecular basis of ligand-receptor interactions and for predicting the binding affinity of a compound. For this compound and its analogs, molecular docking has been employed to identify potential biological targets and to elucidate the key interactions that drive their biological activity.

Ligand-Protein Interaction Analysis with Identified Targets

Molecular docking studies on 5-chloro-indole derivatives have provided detailed insights into their interactions with various protein targets. For instance, in a study investigating novel 5-chloro-indole-2-carboxylate derivatives as potential inhibitors of the mutant EGFR/BRAF pathways, docking simulations revealed specific binding modes. nih.gov The 5-chloro-indole moiety was found to stack between the amino acid residues Trp531 and Phe583 within the hydrophobic pocket of the BRAFV600E active site. nih.gov This interaction is further stabilized by a pi-H interaction with Val471 and hydrophobic interactions with other residues like Cys532 and Ile463. nih.gov

Similarly, docking studies of spirooxindole derivatives against the main protease of SARS-CoV-2 (PDB ID: 6LU7) have suggested the potential of the oxindole scaffold to bind effectively within the active site. mdpi.com These studies highlight the importance of specific residues in the binding pocket and provide a rationale for the observed biological activity.

Binding Affinity Prediction and Pose Generation

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. For a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides designed as EGFR inhibitors, docking studies revealed binding scores comparable to the co-crystalized ligand. nih.gov Specifically, certain derivatives exhibited high negative scores, indicating strong binding affinity. nih.gov

The docking process also generates multiple possible binding poses for the ligand within the active site. These poses are then ranked based on their predicted binding energies. Analysis of the top-ranked poses provides a plausible model of how the ligand interacts with the protein at the atomic level. For instance, the indolyl NH group of a 5-chloro-indolyl moiety was observed to form a hydrogen bond with the amino acid Asp855 in the EGFR active site. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful tool in drug discovery that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases for novel molecules with the desired activity, a process known as virtual screening.

The generation of a pharmacophore model can be either ligand-based or structure-based. nih.gov In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features are extracted to create a pharmacophore model. The structure-based approach utilizes the 3D structure of the ligand-receptor complex to define the key interaction points. nih.gov

For a series of imidazopyridine analogs, a pharmacophore hypothesis was generated that included features such as hydrogen bond donors and acceptors, positive ionizable groups, and aromatic rings. pharmacophorejournal.com This model highlighted the importance of the imidazopyridine nucleus and specific substitutions for the observed nematicidal activity. pharmacophorejournal.com

Once a pharmacophore model for a class of compounds like the this compound derivatives is developed, it can be employed in virtual screening campaigns. This allows for the rapid and cost-effective identification of new molecules from large chemical libraries that are likely to possess the desired biological activity. These "hits" can then be subjected to further experimental testing, significantly streamlining the drug discovery process.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) from a Theoretical Perspective

In the realm of modern drug discovery, the early assessment of a compound's pharmacokinetic properties is crucial to avoid costly late-stage failures. Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a rapid and cost-effective method to evaluate the potential of a drug candidate like this compound. These theoretical approaches utilize a compound's structure to forecast its behavior within a biological system. longdom.org

A variety of computational models and software are employed to predict the ADME profile of a molecule. These predictions are often based on quantitative structure-property relationships (QSPR) and are guided by established principles such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. While these are guidelines rather than strict rules, they provide a valuable first-pass filter for drug candidates.

Table 1: Representative Predicted ADME Properties for an Indolin-2-one Scaffold

| Parameter | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of efficient absorption from the gut. |

| P-glycoprotein (P-gp) Substrate | No | Predicts a lower chance of being actively pumped out of cells, which can improve bioavailability. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low/Moderate | Suggests the compound may have limited access to the central nervous system. |

| Plasma Protein Binding | High | The extent of binding to plasma proteins can affect the free concentration of the drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2C9, CYP3A4) | Indicates a potential for drug-drug interactions. mdpi.com |

| Excretion |

It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they are instrumental in the early stages of drug design, allowing chemists to prioritize compounds with more favorable predicted pharmacokinetic profiles for synthesis and further testing. longdom.org

De Novo Drug Design Based on the Indolin-2-one Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including several approved drugs. researchgate.netmdpi.com Its versatility and ability to interact with various biological targets, particularly protein kinases, make it an excellent starting point for de novo drug design. mdpi.comnih.gov De novo design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a known scaffold or a target's binding site. sysrevpharm.org

Computational approaches are central to leveraging the indolin-2-one scaffold for designing new therapeutic agents. The process typically begins with identifying a biological target of interest. Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of the target protein is known. sysrevpharm.org Molecular docking simulations can then be used to predict how different derivatives of the this compound scaffold might bind to the active site of the target. nih.govnih.gov These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Ligand-based drug design (LBDD) is another powerful strategy, particularly when the 3D structure of the target is not available. This approach utilizes the knowledge of existing active molecules to develop a pharmacophore model. mdpi.com A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. New molecules can then be designed to fit this model. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can further refine the design process by correlating the 3D properties of molecules with their biological activity, guiding the modification of the indolin-2-one scaffold to enhance potency. nih.gov

Computational chemists can explore vast chemical spaces by adding different functional groups to the indolin-2-one core and evaluating their potential effects on activity and ADME properties. For instance, modifying the substituents on the phenyl ring or the nitrogen of the indolinone can significantly alter the compound's biological profile. mdpi.comillinois.edu This iterative process of computational design, followed by synthesis and biological testing of the most promising candidates, accelerates the discovery of novel drug candidates with improved efficacy and safety profiles. researchgate.net The ultimate goal is to generate new chemical entities with strong intellectual property potential that are optimized for a specific therapeutic target.

Future Research Directions and Translational Perspectives for 5 Chloro 3 Methylsulfanyl 1,3 Dihydroindol 2 One

Identification of Novel Biological Targets and Pathways

A primary future direction for 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one is the systematic identification of its biological targets. The indolin-2-one scaffold is famously associated with the inhibition of protein kinases. nih.gov Many 3-substituted indolin-2-ones are known inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). scirp.orgekb.eg For instance, Sunitinib, a well-known anticancer drug, is an indolin-2-one derivative that inhibits multiple RTKs. ekb.eg

Future investigations should, therefore, assess the inhibitory activity of this compound against a broad panel of kinases. The 5-chloro substitution, in particular, has been associated with potent anticancer activity in related scaffolds. nih.govmdpi.com Beyond kinases, recent studies on indolin-2-one hybrids have revealed unexpected targets; for example, a nitroimidazole-indolin-2-one derivative was found to target topoisomerase IV in Staphylococcus aureus, suggesting a dual mode of action involving both DNA damage and enzyme inhibition. acs.org Another study identified a 5-chloro-indolin-2-one derivative that interferes with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor. nih.gov This highlights the need to screen this compound against non-kinase targets, including those involved in infectious diseases and viral entry.

Table 1: Potential Biological Targets for this compound Based on Analog Studies

| Target Class | Specific Examples | Rationale from Analog Studies |

|---|---|---|

| Protein Kinases | VEGFR, PDGFR, EGFR, CDK2, FLT3 | The indolin-2-one core is a classic kinase inhibitor scaffold. scirp.orgnih.govnih.gov |

| Bacterial Enzymes | Topoisomerase IV, Dihydrofolate reductase (DHFR) | Hybrids have shown activity against bacterial targets. acs.orgnih.gov |

| Viral Proteins | SARS-CoV-2 Spike Protein, HIV-1 Tat | 5-chloro-indolinone derivatives have shown antiviral potential. nih.govnih.gov |

| Other Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | The oxindole (B195798) moiety is being explored for IDO1 inhibition in cancer immunotherapy. nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of 3,3-disubstituted oxindoles, particularly those with a quaternary chiral center at the C-3 position, remains a significant challenge and a key area for future research. acs.org For this compound, the C-3 position is a critical site for derivatization to create more complex and potentially more potent analogs.

Future synthetic efforts should focus on:

Catalytic Asymmetric Synthesis: Developing enantioselective methods to introduce the methylsulfanyl group or other thio-substituents is crucial, as the stereochemistry at the C-3 position often dictates biological activity. acs.orgbeilstein-journals.org

Novel C-3 Functionalization: Research into methods for creating 3-substituted 3-(alkylthio)oxindoles is an active field. Efficient protocols using acid catalysis to react 3-hydroxyoxindoles with thiols have been developed and could be adapted. bohrium.com Catalyst-free Michael addition of thiols to specific oxindole derivatives also presents a green chemistry approach.

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides has proven effective for generating 3-substituted 2-oxindoles and could be explored for synthesizing precursors to the target molecule. rsc.org

Sustainable Chemistry: There is a growing need to develop synthetic protocols that use green solvents, reduce energy consumption, and avoid hazardous reagents, which is a significant gap in many classical oxindole syntheses. sjp.ac.lk

Exploration of Synergistic Effects in Combination Therapies

Given that indolin-2-one derivatives often target pathways central to cell proliferation and survival, such as angiogenesis, they are prime candidates for combination therapies. ekb.eg Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents.

A key area of exploration would be in oncology. The combination of VEGFR inhibitors with chemotherapy or other targeted agents, like EGFR inhibitors, has shown promise in preclinical models. ekb.egrsc.org For example, a synergistic effect was noted when the indolin-2-one VEGFR inhibitor SU5416 was combined with "metronomic" chemotherapy. ekb.eg Similarly, combining Sunitinib with the EGFR inhibitor Erlotinib (B232) showed enhanced effects in a non-small cell lung cancer model. rsc.org Investigating whether this compound can enhance the efficacy of standard-of-care chemotherapeutics or overcome resistance mechanisms would be a critical translational step.

In the context of infectious diseases, where resistance is a major challenge, combination therapy is standard. Novel oxindole compounds have been shown to increase the susceptibility of Staphylococcus aureus to conventional antibiotics like gentamicin (B1671437) and kanamycin, suggesting a role as antibiotic adjuvants. nih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

To fully elucidate the mechanism of action and identify the full spectrum of cellular effects of this compound, the application of omics technologies will be indispensable.

Chemoproteomics: This approach can identify the direct protein targets of the compound within the cell. Recent chemoproteomic analysis of an indolin-2-one nitroimidazole hybrid successfully identified topoisomerase IV as a primary target in bacteria. acs.org A similar study on an indole (B1671886) derivative, SV-1010, used chemoproteomic profiling to compare its effects on over 1200 proteins to those of known NSAIDs like diclofenac, revealing distinct interaction profiles with neuroreceptors. rrpharmacology.ru

Genomics and Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-Seq) in cells treated with the compound can reveal which signaling pathways are modulated. This can help uncover downstream effects of target engagement and identify potential biomarkers of response.

Metabolomics: Studying the metabolic changes induced by the compound can provide insights into its effects on cellular energy and biosynthesis pathways. Given the role of indole metabolites in host-microbiota signaling, understanding how synthetic derivatives perturb these pathways could reveal novel mechanisms. mdpi.com

Addressing Research Gaps and Challenges in Indolin-2-one Chemistry

Despite significant progress, several challenges and knowledge gaps persist in the field of indolin-2-one chemistry that are relevant to the future development of this compound.

Stereocontrol: The synthesis of chiral 3-monosubstituted oxindoles is a significant challenge due to the potential for easy racemization. organic-chemistry.org Developing robust, scalable methods for the asymmetric synthesis of 3-thio-substituted oxindoles is a major hurdle.

Mechanism of Action: For many derivatives, the precise molecular mechanism remains unclear. While kinase inhibition is a common theme, off-target effects or novel mechanisms are often discovered later. acs.org A comprehensive understanding is crucial for predicting both efficacy and potential liabilities.

Structure-Activity Relationships (SAR): While SAR has been established for many indolin-2-one series, the specific contribution of a 3-methylsulfanyl group combined with a 5-chloro substituent is not well-defined. nih.gov Systematic derivatization is needed to understand how modifications to these positions affect potency and selectivity.

Biocompatibility and Bioavailability: While many oxindole derivatives show potent in vitro activity, achieving favorable pharmacokinetic profiles for in vivo efficacy remains a challenge. nih.gov Optimizing solubility and metabolic stability is a key translational gap.

Potential for Derivatization Towards Specific Therapeutic Areas (e.g., neglected diseases, resistant infections)

The versatility of the indolin-2-one scaffold makes it an attractive starting point for developing drugs against a range of diseases, particularly those with unmet needs.

Resistant Infections: The emergence of drug-resistant bacteria is a global health crisis. Indolin-2-one derivatives have demonstrated potent activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further derivatization of this compound by incorporating moieties known to have antimicrobial effects (e.g., thiazole, nitroimidazole) could yield novel agents to combat resistant infections. nih.govnih.gov

Neglected Tropical Diseases (NTDs): Parasitic diseases like leishmaniasis and Chagas disease affect millions, yet drug discovery in this area is underfunded. researchgate.net The oxindole scaffold has been identified as a promising starting point for developing new antileishmanial and antitrypanosomal compounds, making this a vital area for future exploration. researchgate.netresearchgate.net

Antiviral Applications: Beyond anticancer and antibacterial activities, oxindole derivatives have been investigated as antiviral agents, including against HIV-1. nih.gov Given the urgent need for new antiviral therapies, screening libraries of derivatives, including those of this compound, against a panel of viruses is a logical next step.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR resolves the methylsulfanyl group (δ 2.4–2.6 ppm for SCH₃) and confirms the indolinone scaffold (C=O at ~170 ppm). 2D NMR (HSQC, HMBC) verifies connectivity .

- XRD : Single-crystal X-ray diffraction (via SHELX programs) determines absolute configuration and hydrogen-bonding networks. The indolinone core typically adopts a planar conformation with intermolecular N–H···O bonds .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C–S stretch at ~650 cm⁻¹ .

How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?

Advanced Research Question

The methylsulfanyl group acts as an electron-donating substituent, modulating reactivity:

- Electrophilic substitution : Directs reactions to the 4- and 6-positions of the indolinone ring via resonance effects.

- Redox activity : Enhances susceptibility to oxidation, forming sulfoxide/sulfone derivatives under mild conditions (e.g., H₂O₂/AcOH) .

Computational studies (DFT, MOE) show reduced HOMO-LUMO gap (~4.1 eV), increasing electrophilicity at the C3 position for nucleophilic additions .

What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Advanced Research Question

Discrepancies in antitumor activity (e.g., NCI-60 cell line variability) arise from:

- Cell line specificity : Sensitivity correlates with overexpression of proteasome subunits (e.g., PSMB5) .

- Metabolic stability : Rapid sulfoxidation in hepatic microsomes reduces efficacy in certain models .

Resolution strategies : - Use isotope-labeled analogs (e.g., ³⁵S) to track metabolic pathways.

- Perform COMPARE analysis against NCI databases to identify mechanistic outliers .

What experimental designs are recommended for studying its kinase inhibition properties?

Advanced Research Question

For kinase inhibition assays (e.g., CDK1):

- ATP-competitive assays : Use recombinant CDK1/cyclin B with [γ-³²P]ATP. IC₅₀ values <1 μM indicate strong binding (Ki calculated via Cheng-Prusoff equation) .

- Cellular validation : Transfect U2OS cells with luciferase reporters (e.g., pGL3-FOXM1) and treat with inhibitor (10–50 μM). Normalize to Renilla luciferase for transcriptional activity .

- Selectivity screening : Test against CDK2/4/5 to rule off-target effects .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

- Docking studies : Use MOE or AutoDock Vina with PDB structures (e.g., CDK1: 4YC3). The indolinone scaffold occupies the ATP-binding pocket, with SCH₃ forming hydrophobic contacts (Val18, Leu83) .

- MD simulations : QM/MM simulations (AMBER/GAFF) reveal stable hydrogen bonds with Asp146 and Lys33 over 100 ns trajectories .

- Pharmacophore modeling : Essential features include the C=O group (hydrogen bond acceptor) and SCH₃ (hydrophobic moiety) .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.